2-Chloro-4-ethyl-7-methoxyquinazoline
Description
2-Chloro-4-ethyl-7-methoxyquinazoline is a substituted quinazoline derivative characterized by a chloro group at position 2, an ethyl group at position 4, and a methoxy group at position 5. Quinazolines are bicyclic aromatic heterocycles with a benzene ring fused to a pyrimidine ring, and their derivatives are widely studied for diverse biological activities, including kinase inhibition and antimicrobial properties . This compound serves as a critical intermediate in medicinal chemistry, particularly for synthesizing kinase inhibitors, due to the reactive chloro substituent, which facilitates nucleophilic substitution reactions . The ethyl and methoxy groups influence lipophilicity and electronic properties, modulating solubility and reactivity.
Properties
CAS No. |
58487-57-3 |
|---|---|
Molecular Formula |
C11H11ClN2O |
Molecular Weight |
222.67 g/mol |
IUPAC Name |
2-chloro-4-ethyl-7-methoxyquinazoline |
InChI |
InChI=1S/C11H11ClN2O/c1-3-9-8-5-4-7(15-2)6-10(8)14-11(12)13-9/h4-6H,3H2,1-2H3 |
InChI Key |
XMOMNSKPCKMAGG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC(=NC2=C1C=CC(=C2)OC)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-ethyl-7-methoxyquinazoline typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloro-4-ethylquinazoline and methoxy-containing reagents.
Reaction Conditions: The reaction conditions often involve the use of catalysts, solvents, and specific temperatures to facilitate the desired chemical transformations.
Industrial Production Methods
Industrial production of 2-Chloro-4-ethyl-7-methoxyquinazoline may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as refluxing, distillation, and crystallization to isolate and purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-ethyl-7-methoxyquinazoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives with different functional groups.
Reduction: Reduction reactions can modify the quinazoline ring, leading to the formation of reduced derivatives.
Substitution: Substitution reactions, such as nucleophilic substitution, can introduce new substituents into the quinazoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and nucleophiles are employed in substitution reactions.
Major Products
The major products formed from these reactions include various substituted quinazolines, which can exhibit different biological and chemical properties.
Scientific Research Applications
2-Chloro-4-ethyl-7-methoxyquinazoline has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Industry: The compound is used in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-4-ethyl-7-methoxyquinazoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Similar Quinazoline Derivatives
Substituent Effects on Electronic and Spectral Properties
The substituents at positions 2, 4, and 7 significantly alter electronic characteristics. For example:
- 2-Chloro substituent: The electron-withdrawing chloro group increases acidity at the N3 position compared to electron-donating substituents like methoxy. Sim et al. (2013) demonstrated that 2-substituted quinazolinones with chloro groups exhibit pKa values ~2.5–3.0 lower than those with methyl or methoxy groups, enhancing their reactivity in alkaline conditions .
- 7-Methoxy substituent: Methoxy groups at position 7 are common in bioactive quinazolines. Bakalova et al.
Table 1: Spectral and Electronic Properties of Selected Quinazoline Derivatives
Structural and Crystallographic Differences
The planarity of the quinazoline core and substituent orientation influence intermolecular interactions:
- 2-Chloro-4-ethyl-7-methoxyquinazoline: While crystallographic data for this compound is unavailable, analogs like 4-(4-amino-2-fluorophenoxy)-7-methoxyquinazolin-6-ol exhibit a planar quinazoline system (mean deviation: 0.019 Å) with a dihedral angle of 81.18° between the quinazoline and adjacent benzene ring .
- Ethyl vs. Smaller Substituents : The ethyl group at position 4 may introduce steric hindrance, reducing crystal packing efficiency compared to hydrogen or methyl groups.
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